molecular formula C10H16N2O11P2 B1198017 Thymidine-5'-diphosphate CAS No. 491-97-4

Thymidine-5'-diphosphate

Cat. No.: B1198017
CAS No.: 491-97-4
M. Wt: 402.19 g/mol
InChI Key: UJLXYODCHAELLY-XLPZGREQSA-N
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Description

Definition and Significance in Nucleotide Biochemistry

Thymidine-5'-diphosphate (B146983), commonly abbreviated as dTDP or TDP, is a deoxyribonucleotide diphosphate (B83284). wikipedia.org Structurally, it is an ester of pyrophosphoric acid linked to the 5' position of the deoxyribose sugar ring of the nucleoside thymidine (B127349). wikipedia.org The complete molecule consists of three components: the pyrimidine (B1678525) base thymine (B56734), a deoxyribose sugar, and a diphosphate group. biologyonline.com As a component of DNA, the "deoxy-" prefix is often implied and dropped from the name, though dTDP is the more formal designation to distinguish it from any potential ribose-containing counterparts. wikipedia.orgbiologyonline.com

In the realm of nucleotide biochemistry, dTDP holds a pivotal position as a key intermediate in pyrimidine metabolism. medchemexpress.com It is synthesized through the phosphorylation of thymidine-5'-monophosphate (dTMP) by the enzyme thymidylate kinase, a reaction that requires adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. medchemexpress.comacs.org Subsequently, dTDP serves as the direct precursor for thymidine-5'-triphosphate (dTTP), the building block incorporated into DNA during replication and repair. medchemexpress.com This conversion is catalyzed by nucleoside-diphosphate kinase. acs.org

Beyond its fundamental role in the pathway to DNA synthesis, dTDP is critically significant as a precursor for the biosynthesis of a wide array of dTDP-activated deoxysugars, particularly in bacteria. acs.orgnih.gov These specialized sugars are essential components of many secondary metabolites, including numerous antibiotics, anticancer agents, and bacterial cell surface antigens like lipopolysaccharides. acs.orgebi.ac.ukasm.org The enzymatic modification of dTDP-glucose, an activated form of glucose, initiates complex pathways leading to the formation of these unusual sugars, which are often crucial for the biological activity of the parent natural product. acs.orgnih.gov

Table 1: Chemical Properties of this compound (dTDP)

Property Value Source
Chemical Formula C₁₀H₁₆N₂O₁₁P₂ wikipedia.orgnih.gov
Molar Mass 402.19 g/mol wikipedia.orgnih.gov
IUPAC Name [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate nih.gov
CAS Number 491-97-4 wikipedia.org
ChEBI ID CHEBI:18075 ebi.ac.uk

Historical Perspectives in Nucleotide Research

The exploration of dTDP and its derivatives is rooted in the broader history of nucleotide research that blossomed in the mid-20th century. Following the elucidation of the structure of DNA, scientific focus intensified on the biosynthetic pathways of its constituent nucleotides. Key milestones in understanding the role of dTDP-activated sugars were achieved in 1961. Seminal studies by Pazur and Shuey, as well as Kornfeld and Glaser, described the enzymatic synthesis of thymidine diphosphate glucose (dTDP-glucose). wikipedia.org Their work identified and characterized the enzyme responsible, glucose-1-phosphate thymidylyltransferase (now also known as dTDP-glucose pyrophosphorylase), which catalyzes the reaction between dTTP and glucose-1-phosphate to form dTDP-glucose. wikipedia.org

These discoveries were foundational, establishing for the first time that thymidine-linked sugars were intermediates in metabolic pathways. wikipedia.org Specifically, Pazur and Shuey demonstrated the conversion of the newly synthesized dTDP-glucose into dTDP-rhamnose, revealing a novel pathway for the creation of deoxysugars. wikipedia.org Later mechanistic studies on glucose-1-phosphate thymidylyltransferase (RmlA) from bacteria revealed that the enzyme follows a sequential, ordered Bi-Bi reaction mechanism, where dTTP must bind to the enzyme before glucose-1-phosphate can bind. nih.gov This early work paved the way for decades of research into the diverse and complex world of deoxysugar biosynthesis, where dTDP was established as a central player.

Overview of Major Research Areas involving dTDP

Research involving this compound is extensive and primarily concentrated in a few key areas of biochemistry and biotechnology.

Biosynthesis of Deoxysugars: A major focus of research is the role of dTDP as the precursor for a vast family of dTDP-activated deoxysugars found in bacteria. acs.orgnih.gov These sugars are integral to the structure and function of many clinically important natural products. nih.gov Research in this area involves:

Pathway Elucidation: Identifying and characterizing the multi-enzyme pathways that convert the common intermediate, dTDP-4-keto-6-deoxy-D-glucose, into a diverse array of final sugar products like dTDP-L-rhamnose, dTDP-L-daunosamine, and dTDP-6-deoxy-β-D-allose. acs.orgoup.comfrontiersin.org

Enzyme Mechanism and Structure: Studying the enzymes that catalyze these transformations, such as dehydratases (e.g., RmlB), epimerases (e.g., RmlC), and reductases (e.g., RmlD). frontiersin.orgresearchgate.net Understanding their structure and catalytic mechanisms is crucial for applications in biocatalysis and synthetic biology. nih.govresearchgate.net For example, dTDP-glucose 4,6-dehydratase is known to catalyze the first committed step in these pathways. ebi.ac.ukwisc.edu

Glycoengineering: Using the knowledge of these pathways to genetically engineer microorganisms to produce novel glycosylated compounds. By introducing or modifying deoxysugar biosynthetic genes, researchers aim to create new antibiotics or other therapeutics with improved properties. acs.org

Therapeutic Targeting of dTDP-Dependent Pathways: Because the pathways for dTDP-deoxysugar biosynthesis are essential for the viability and virulence of many pathogenic bacteria but are absent in humans, their constituent enzymes are attractive targets for the development of new antibiotics. nih.govresearchgate.net The enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which synthesizes dTDP-glucose, is the first enzyme in the dTDP-L-rhamnose pathway and is a subject of inhibitor design. nih.gov

Prodrug Activation: Thymidylate kinase, the enzyme that produces dTDP from dTMP, plays a crucial role in the activation of certain antiviral and anticancer nucleoside analogue prodrugs. acs.org For instance, the anti-HIV drug zidovudine (B1683550) (AZT) is phosphorylated to its monophosphate form, and its subsequent conversion to the diphosphate by human thymidylate kinase is the rate-limiting step in its activation pathway. acs.org Research focuses on understanding the kinetics and structural basis of these phosphorylation steps to design more effective therapeutic agents. acs.org

Table 2: Key Enzymes in dTDP Metabolism and Deoxysugar Biosynthesis

Enzyme Abbreviation / Gene Function Pathway Source
Thymidylate Kinase TMPK Catalyzes the phosphorylation of dTMP to form dTDP. Pyrimidine Synthesis, Prodrug Activation medchemexpress.comacs.org
Glucose-1-phosphate thymidylyltransferase RmlA / rffH Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. Deoxysugar Biosynthesis wikipedia.orgnih.govuniprot.org
dTDP-D-glucose 4,6-dehydratase RmlB Catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. Deoxysugar Biosynthesis ebi.ac.ukfrontiersin.org
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase RmlC Catalyzes the double epimerization of dTDP-4-keto-6-deoxy-glucose to form dTDP-4-keto-rhamnose. dTDP-L-rhamnose Biosynthesis frontiersin.org
dTDP-4-keto-L-rhamnose reductase RmlD Catalyzes the final reduction step to form dTDP-L-rhamnose. dTDP-L-rhamnose Biosynthesis frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLXYODCHAELLY-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027011
Record name Thymidine 5′-(trihydrogen diphosphate)
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Molecular Weight

402.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dTDP
Source Human Metabolome Database (HMDB)
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CAS No.

491-97-4
Record name Thymidine 5′-(trihydrogen diphosphate)
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Record name Thymidine 5'-diphosphate
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Record name Thymidine 5′-(trihydrogen diphosphate)
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Record name THYMIDINE 5'-DIPHOSPHATE
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Record name dTDP
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Thymidine 5 Diphosphate Metabolism and Homeostasis

Biosynthetic Pathways of dTDP

The cellular pool of dTDP is maintained through two primary routes: the de novo synthesis pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing thymidine (B127349).

De Novo Pyrimidine (B1678525) Synthesis Pathway and dTDP Formation

The de novo synthesis of pyrimidines is a fundamental metabolic process that provides the necessary precursors for nucleic acid synthesis. egyankosh.ac.in This pathway begins with simple molecules like bicarbonate, glutamine, and aspartate and culminates in the formation of uridine (B1682114) monophosphate (UMP). egyankosh.ac.in From UMP, a series of enzymatic reactions leads to the production of various pyrimidine nucleotides, including those of thymine (B56734).

The journey from UMP to dTDP involves several key steps. First, UMP is phosphorylated to uridine diphosphate (B83284) (UDP). Ribonucleotide reductase then converts UDP to deoxyuridine diphosphate (dUDP). libretexts.org This is a crucial step as it creates the deoxyribose sugar necessary for DNA. However, dTDP is not directly synthesized from dUDP. baseclick.eu Instead, dUDP is typically phosphorylated to dUTP, which is then hydrolyzed by dUTPase to deoxyuridine monophosphate (dUMP). baseclick.eu

The conversion of dUMP to deoxythymidine monophosphate (dTMP) is a hallmark of this pathway, catalyzed by the enzyme thymidylate synthase. nih.govdrugbank.com This enzyme methylates dUMP to form dTMP. drugbank.com Finally, dTMP is phosphorylated to dTDP, a reaction that will be discussed in more detail below. This de novo pathway is essential for providing a continuous supply of thymine nucleotides for DNA replication and repair, particularly in rapidly dividing cells.

Salvage Pathway of Thymidine and dTMP Phosphorylation to dTDP

In addition to de novo synthesis, cells employ a salvage pathway to recycle thymidine and its derivatives, conserving energy and resources. biologynotesonline.com This pathway is particularly important for cells to maintain a balanced supply of pyrimidine nucleotides for DNA synthesis. biologynotesonline.com

Enzymatic Conversion of dTMP to dTDP: Thymidylate Kinase Activity

The phosphorylation of dTMP to dTDP is catalyzed by the enzyme thymidylate kinase (TMPK), also known as dTMP kinase. nih.govprospecbio.comcreative-enzymes.com This enzyme plays a pivotal role, situated at the junction of the de novo and salvage pathways. drugbank.comcreative-enzymes.comdrugbank.com The reaction requires ATP as the preferred phosphate (B84403) donor and the presence of magnesium ions (Mg2+). medchemexpress.comnih.govcreative-enzymes.com

Thymidylate kinase is a homodimeric enzyme belonging to the nucleoside monophosphate (NMP) kinase family. creative-enzymes.com It exhibits high specificity for dTMP as a substrate. creative-enzymes.com The catalytic mechanism involves the transfer of the gamma-phosphate group from ATP to the 5'-phosphate of dTMP, yielding dTDP and ADP. creative-enzymes.comuniprot.org The activity of thymidylate kinase is crucial for cell proliferation and DNA synthesis. nih.gov

Conversion of dTDP to Deoxythymidine Triphosphate (dTTP)

The final step in the production of the immediate precursor for DNA polymerase is the conversion of dTDP to dTTP.

Role of Nucleoside Diphosphate Kinase (NDK) in dTTP Synthesis

The phosphorylation of dTDP to dTTP is carried out by the enzyme nucleoside diphosphate kinase (NDK). nih.govnih.gov NDK is a ubiquitous enzyme with broad substrate specificity, meaning it can catalyze the transfer of a phosphate group to various nucleoside diphosphates. almerja.com

The reaction involves the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP), most commonly ATP, to dTDP, resulting in the formation of dTTP and a nucleoside diphosphate (NDP). nih.gov The reaction is reversible. nih.gov NDK's high activity in most cells ensures an adequate supply of dTTP for DNA replication and repair. almerja.com Interestingly, some studies suggest that adenylate kinase may also contribute to dTTP synthesis, highlighting the complexity of nucleotide metabolism. pnas.org

Catabolic Pathways of dTDP and Related Nucleotides

The cellular concentration of dTDP and other thymidine nucleotides is not only controlled by synthesis but also by degradation. The catabolism of pyrimidine nucleotides ultimately leads to the formation of non-toxic, soluble end products.

Enzymatic Degradation Mechanisms of Thymine Nucleotides

The breakdown of thymine, the nitrogenous base of thymidine nucleotides, is a multi-step enzymatic process that primarily occurs in the liver. creative-proteomics.com This pathway ensures that excess thymine is converted into water-soluble compounds that can be easily excreted. creative-proteomics.com

The initial and rate-limiting step in thymine catabolism is its reduction to dihydrothymine (B131461), a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) . creative-proteomics.comresearchgate.net This enzyme is also responsible for the breakdown of uracil (B121893). creative-proteomics.com Following this reduction, dihydropyrimidinase (DHP) cleaves the dihydrothymine ring to form β-ureidoisobutyrate. creative-proteomics.comresearchgate.net The final step in this core pathway involves the action of β-ureidopropionase (UP) , which converts β-ureidoisobutyrate into β-aminoisobutyric acid (β-AIB), carbon dioxide (CO2), and ammonia (B1221849). creative-proteomics.comresearchgate.net These end products can then be further metabolized or excreted. creative-proteomics.com

EnzymeSubstrate(s)Product(s)
Dihydropyrimidine Dehydrogenase (DPD)Thymine, UracilDihydrothymine, Dihydrouracil (B119008)
Dihydropyrimidinase (DHP)Dihydrothymineβ-ureidoisobutyrate
β-ureidopropionase (UP)β-ureidoisobutyrateβ-aminoisobutyric acid (β-AIB), CO2, Ammonia

Regulation of Pyrimidine Catabolism

The regulation of pyrimidine catabolism is essential for maintaining nucleotide homeostasis and ensuring the efficient recycling of nitrogen from pyrimidine bases. nih.gov This control is exerted at multiple levels, including the expression of the catabolic enzymes. In plants, for instance, the expression of genes encoding the pyrimidine degradation pathway (PYD genes) is influenced by the levels of pathway intermediates. nih.gov Uracil and dihydrouracil have been shown to induce the expression of these genes, while ammonia can act as a repressor. nih.gov This suggests a mechanism where the pathway's activity is modulated in response to the availability of its substrates and the cell's nitrogen status. nih.gov

Furthermore, the subcellular localization of the catabolic enzymes suggests a complex regulatory network. nih.gov The distribution of these enzymes across different cellular compartments, such as the plastids, secretory system, and cytosol in plant cells, points towards the involvement of transporters in moving intermediates between these locations, adding another layer of control over pyrimidine degradation. nih.gov

Cellular Regulation of dTDP Levels and Nucleotide Homeostasis

Maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs), including dTTP, is paramount for cellular health. nih.govugr.es Perturbations in these pools can lead to genomic instability, replication stress, and have been implicated in various diseases, including cancer. nih.govnumberanalytics.com The cell employs a sophisticated network of regulatory mechanisms to tightly control dNTP levels, involving transcriptional control, post-translational modifications, and feedback loops. nih.govresearchgate.netnih.gov

Transcriptional and Post-Translational Control of dTDP-Related Enzymes

The expression of enzymes involved in both the synthesis and degradation of thymidine nucleotides is tightly regulated. Key enzymes in the de novo synthesis pathway, such as ribonucleotide reductase (RNR) and thymidylate synthase (TS), are subject to transcriptional control that often correlates with the cell cycle, with increased expression during the S phase to meet the demands of DNA replication. nih.govnih.gov

Post-translational modifications also play a crucial role in regulating the activity of these enzymes. nih.gov For example, phosphorylation can modulate the function of enzymes like CAD, a multifunctional protein involved in the initial steps of pyrimidine synthesis. nih.gov The activity of thymidine kinase 1 (TK1), a key enzyme in the salvage pathway, is also regulated through post-translational mechanisms and its localization within the cell. nih.govwikipedia.org

EnzymeFunction in dTDP/dTTP MetabolismRegulatory Mechanisms
Ribonucleotide Reductase (RNR)Catalyzes the rate-limiting step in de novo dNTP synthesis. nih.govTranscriptional regulation, Allosteric regulation. nih.govnih.gov
Thymidylate Synthase (TS)Converts dUMP to dTMP, a direct precursor of dTDP. nih.govTranscriptional regulation, Inhibition by nucleotide analogs. nih.gov
Thymidine Kinase 1 (TK1)Phosphorylates thymidine in the salvage pathway to produce dTMP. nih.govwikipedia.orgCell cycle-dependent expression, Post-translational modification. nih.govwikipedia.org
Dihydropyrimidine Dehydrogenase (DPD)Initiates the catabolism of thymine. creative-proteomics.comTranscriptional regulation by pathway intermediates. nih.gov

Feedback Mechanisms in dTDP Metabolism

Feedback inhibition is a fundamental mechanism for regulating metabolic pathways, and pyrimidine metabolism is no exception. creative-proteomics.com The end products of a pathway often act as allosteric inhibitors of key enzymes earlier in the sequence, preventing the overproduction of metabolites.

In the de novo pyrimidine synthesis pathway, the final product, cytidine (B196190) triphosphate (CTP), provides feedback inhibition to CTP synthetase, the enzyme that converts UTP to CTP. creative-proteomics.com Similarly, UTP can inhibit carbamoyl (B1232498) phosphate synthetase II (CPS II), the enzyme catalyzing the first committed step of the pathway. creative-proteomics.com

In the context of dTDP-activated sugar biosynthesis, which is crucial in many bacteria, the final product, dTDP-L-rhamnose, acts as a feedback inhibitor of the first enzyme in its pathway, glucose-1-phosphate thymidylyltransferase (RmlA). researchgate.netnih.gov This inhibition is complex, exhibiting both competitive and non-competitive characteristics, and serves as the primary control point for the entire pathway. nih.gov This intricate regulation ensures that the production of these specialized sugars is tightly coupled to cellular demand. researchgate.netresearchgate.net

The balance of dNTP pools is also maintained through the interplay of synthesis and degradation. Enzymes like SAMHD1, a dNTP triphosphohydrolase, contribute to nucleotide homeostasis by breaking down dNTPs, thus opposing the synthetic pathways. nih.govbiologists.com This constant cycling allows for rapid adjustments to the dNTP pool in response to cellular needs. biologists.com

Enzymology of Thymidine 5 Diphosphate Interconversion

Thymidylate Kinase (TMPK)

Thymidylate kinase (EC 2.7.4.9), also known as dTMP kinase, is a key enzyme in pyrimidine (B1678525) metabolism. creative-enzymes.com It belongs to the nucleoside monophosphate (NMP) kinase family and catalyzes the reversible phosphorylation of dTMP to dTDP, utilizing adenosine (B11128) triphosphate (ATP) as the primary phosphate (B84403) donor in the presence of magnesium ions (Mg²⁺). creative-enzymes.comimrpress.comnih.gov This reaction is a critical step in both the de novo and salvage pathways for dTTP synthesis. creative-enzymes.comimrpress.com The subsequent phosphorylation of dTDP to dTTP is carried out by nucleoside-diphosphate kinase (NDK). creative-enzymes.comnih.gov Due to its essential role in DNA synthesis, TMPK is a significant target for the development of antiviral, antibacterial, and anticancer drugs. imrpress.comnih.gov

Catalytic Mechanism and Substrate Specificity for dTMP Phosphorylation

The catalytic mechanism of TMPK involves the transfer of the γ-phosphate group from a nucleoside triphosphate donor, typically ATP, to the phosphate group of dTMP. drugbank.com This phosphotransferase reaction is dependent on the presence of Mg²⁺, which facilitates the process. creative-enzymes.com The binding of substrates induces a conformational change in the enzyme, bringing the reactants into close proximity for catalysis. creative-enzymes.comrcsb.org Specifically, the thymidine (B127349) base of dTMP binds in a pocket formed between phenylalanine 72 and a helical region of the P-loop. creative-enzymes.com

TMPK exhibits a high degree of specificity for its primary substrate, dTMP. tandfonline.com However, the substrate specificity can vary among TMPKs from different organisms. For instance, while most TMPKs are highly specific for dTMP, some, like those from Plasmodium falciparum and certain viruses, can also phosphorylate other pyrimidine and even purine (B94841) nucleotides, such as deoxyuridine monophosphate (dUMP) and deoxyguanosine monophosphate (dGMP). tandfonline.complos.org The enzyme's specificity for the phosphate donor is broader, with ATP and dATP being the most effective, while other nucleoside triphosphates like ITP, GTP, CTP, and UTP are utilized less efficiently. drugbank.com The poor substrate specificity of human TMPK for the monophosphate form of the anti-HIV drug zidovudine (B1683550) (AZT) is a rate-limiting step in its activation. taylorandfrancis.com

Table 1: Substrate Specificity of Thymidylate Kinase from Various Organisms
OrganismPrimary Substrate(s)Other Accepted SubstratesReference(s)
HumandTMP3'-azido-3'-deoxythymidine monophosphate (AZTMP) rcsb.orgtandfonline.com
Mycobacterium tuberculosisdTMPdUMP tandfonline.com
Plasmodium falciparumdTMP, dGMPInosinylate compounds tandfonline.complos.orgacs.org
Vaccinia VirusdTMP, dGMPBrivudin monophosphate kuleuven.be
Candida albicansdTMP3'-azido-3'-deoxythymidine monophosphate, dGMP (moderately) rcsb.org
Staphylococcus aureusdTMP- rcsb.org
Herpes Simplex Virus Type 1dTMPBroad range of pyrimidine and purine analogs ebi.ac.uk

Structural Biology of TMPK: X-ray Crystallography and NMR Studies

The active site of TMPK is located in a cleft formed by three main domains: the CORE domain, the NMP binding site, and the ligand-induced degradation (LID) domain. creative-enzymes.com The dTMP binding site is characterized by a hydrophobic pocket where the thymine (B56734) base interacts with aromatic residues, such as Phe72 in human TMPK. creative-enzymes.comtandfonline.com The phosphate group of dTMP interacts with a conserved arginine residue (Arg97 in human TMPK) via hydrogen bonds. tandfonline.com The ATP binding site involves a conserved P-loop region that coordinates the phosphate groups of the donor nucleotide. imrpress.com The binding of both substrates induces a conformational change, primarily in the LID domain, which closes over the active site to facilitate phosphoryl transfer. creative-enzymes.comrcsb.org Structural studies of TMPK in complex with various ligands, including natural substrates and inhibitors, have provided detailed insights into the specific interactions that govern binding and catalysis. rcsb.orgtandfonline.comrcsb.orgrcsb.org For example, the crystal structure of Mycobacterium tuberculosis TMPK in complex with 3'-azidodeoxythymidine monophosphate (AZTMP) revealed the mechanism of competitive inhibition. drugbank.com

Conformational dynamics play a crucial role in the function of TMPK. cmu.eduresearchgate.net The enzyme undergoes significant conformational changes upon substrate binding, transitioning from an "open" to a "closed" state. creative-enzymes.comrcsb.org This movement of the P-loop and LID domains is essential for catalysis. creative-enzymes.comrcsb.org NMR studies have provided evidence for these dynamic processes, showing that the enzyme exists in a conformational equilibrium that can be shifted by ligand binding. cmu.eduelifesciences.org This concept is part of the broader "ensemble model" of allostery, where the binding of a ligand to a distal site can influence the catalytic activity by altering the protein's conformational landscape. nih.govoup.com While TMPK is not typically considered a classic allosteric enzyme, its dynamic nature and the communication between substrate binding sites suggest a degree of allosteric regulation. elifesciences.orgpnas.org Molecular dynamics simulations have further elucidated the communication pathways between the ATP and dTMP binding sites, identifying key residues involved in this crosstalk. rcsb.orgplos.org

TMPK functions as a homodimer, and the dimer interface is critical for its stability and catalytic activity. kuleuven.be The mode of dimerization can vary between species, as seen in the orthogonal dimer arrangement of vaccinia virus TMPK compared to the antiparallel arrangement in the human enzyme. kuleuven.be This difference in quaternary structure has implications for substrate specificity and inhibitor design. kuleuven.be Beyond self-association, there is evidence for TMPK participating in larger multi-enzyme complexes. For instance, studies on the thymidylate synthesis cycle have suggested interactions between thymidylate synthase (TS), dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT), forming a complex that channels substrates for efficient DNA precursor synthesis. nih.govnih.govtandfonline.com While direct interaction of TMPK within this specific complex is less characterized, the concept of "metabolons" for nucleotide synthesis suggests that TMPK likely engages in transient protein-protein interactions to facilitate substrate channeling and regulate metabolic flux.

Conformational Dynamics and Allosteric Regulation

Comparative Enzymology of TMPK Across Organisms (e.g., Bacterial, Viral, Eukaryotic)

Comparative studies of TMPK from different organisms have revealed both conserved features and significant differences, which are exploited in the development of selective inhibitors. imrpress.comnih.gov

Viral TMPKs: Viruses, particularly herpesviruses, often encode their own thymidine kinase (TK) which can have a broader substrate specificity than human TKs. ebi.ac.ukwikipedia.orgfrontiersin.org Some viral enzymes, like that of the vaccinia virus, possess both thymidine kinase and thymidylate kinase activity. kuleuven.be The differences in substrate specificity between viral and human kinases are the cornerstone of antiviral therapies using nucleoside analogs like acyclovir (B1169) and ganciclovir, which are preferentially activated by the viral enzymes. wikipedia.orgustc.edu.cn However, the Epstein-Barr virus TK has a narrower substrate specificity compared to herpes simplex virus TK. asm.org

Eukaryotic TMPKs: Eukaryotic TMPKs, including the human enzyme, are highly specific for dTMP. tandfonline.com The structure and function of human TMPK are well-characterized, and its inhibition is a strategy in cancer chemotherapy. nih.govtandfonline.com In some lower eukaryotes, like the parasite Plasmodium falciparum, the TMPK exhibits unusual substrate specificity, being able to phosphorylate dGMP. tandfonline.comacs.org This distinction from the highly specific human enzyme makes P. falciparum TMPK a prime target for antimalarial drug development. plos.org

Table 2: Comparative Properties of Thymidylate Kinase Across Different Kingdoms
PropertyBacterial (e.g., M. tuberculosis, S. aureus)Viral (e.g., Vaccinia, Herpes Simplex)Eukaryotic (e.g., Human, P. falciparum)Reference(s)
Dimerization Typically homodimericCan be homodimeric with unique arrangements (e.g., orthogonal in Vaccinia)Homodimeric (antiparallel in human) kuleuven.bercsb.org
Substrate Specificity Generally specific for dTMP, some accept dUMP.Often broader, can accept purine analogs and function as bifunctional TK/TMPK.Highly specific for dTMP (human); some exceptions like P. falciparum accept dGMP. tandfonline.comacs.orgkuleuven.be
Active Site Features Can have unique residues (e.g., Arg48 in S. aureus) providing specificity.Active site geometry can differ significantly from human enzyme.Highly conserved active site among mammals. kuleuven.bercsb.org
Therapeutic Target Antibacterial drug development.Antiviral drug development (prodrug activation).Anticancer and antiparasitic drug development. imrpress.comnih.govplos.orgwikipedia.org

Nucleoside Diphosphate (B83284) Kinase (NDK)

Nucleoside Diphosphate Kinases (NDKs), also known as nucleoside diphosphokinases, are housekeeping enzymes responsible for catalyzing the transfer of the terminal (γ) phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). ebi.ac.ukwikipedia.orgnih.gov This function is crucial for maintaining the intracellular balance of NTPs required for various cellular processes, including DNA and RNA synthesis. ebi.ac.uknih.gov

The catalytic mechanism of NDK is a classic example of a ping-pong mechanism. wikipedia.orgembl.de This two-step process involves a covalently bound enzyme intermediate.

Phosphorylation of the Enzyme: In the first step, the NDK enzyme binds an NTP, typically Adenosine-5'-triphosphate (ATP), which serves as the primary phosphate donor in the cell. The γ-phosphate from the NTP is transferred to a conserved histidine residue in the active site of NDK, forming a high-energy phosphohistidine (B1677714) intermediate. wikipedia.orgembl.de This results in the release of the corresponding NDP (e.g., Adenosine-5'-diphosphate or ADP).

Phosphate Transfer to the Acceptor: In the second step, the phosphoenzyme binds an acceptor NDP molecule, such as dTDP. The phosphate group is then transferred from the phosphohistidine residue to the acceptor, generating a new NTP (in this case, dTTP) and regenerating the free enzyme. ebi.ac.ukembl.de

This mechanism allows NDK to efficiently manage the pools of all nucleoside triphosphates, ensuring they are available for processes like DNA synthesis (GTP, CTP, TTP) and lipid synthesis (CTP). ebi.ac.uk

Cellular NDKs are generally characterized by their broad substrate specificity, acting on both ribonucleosides and deoxyribonucleosides, as well as purines and pyrimidines, without strong preference. nih.govscienceasia.org However, the binding affinity can vary between different nucleotides and different organisms.

Research on NDK from Plasmodium falciparum demonstrated a varied binding affinity for different nucleotides. nih.gov The affinity order was determined to be ADP ~ GDP > dGDP > dADP > dTDP > CDP > dCDP > UDP. nih.gov In this specific case, the enzyme showed a stronger preference for purine nucleotides over pyrimidines and for ribonucleotides over deoxyribonucleotides. nih.gov Despite being lower than for purines, the interaction with dTDP was significant. nih.gov

Conversely, some viral NDKs exhibit distinct substrate preferences. The NDK from the Acanthamoeba polyphaga mimivirus, for instance, shows a strong preferential affinity for deoxypyrimidines, including dTDP. pdbj.org This unique specificity is thought to be an evolutionary adaptation to optimize the replication of its AT-rich genome within a host environment that may have limited thymidine. pdbj.org

Binding Affinity of Nucleotides to P. falciparum NDK

This table illustrates the relative binding affinity of various nucleoside diphosphates to the Nucleoside Diphosphate Kinase from Plasmodium falciparum, highlighting the enzyme's preference for purines over pyrimidines. Data is based on the findings reported in Kandeel, 2010. nih.govresearchgate.netsigmaaldrich.com

NucleotideRelative Binding AffinityClass
ADP (Adenosine-5'-diphosphate)Very HighPurine Ribonucleotide
GDP (Guanosine-5'-diphosphate)Very HighPurine Ribonucleotide
dGDP (Deoxyguanosine-5'-diphosphate)HighPurine Deoxyribonucleotide
dADP (Deoxyadenosine-5'-diphosphate)HighPurine Deoxyribonucleotide
dTDP (Thymidine-5'-diphosphate)ModeratePyrimidine Deoxyribonucleotide
CDP (Cytidine-5'-diphosphate)ModeratePyrimidine Ribonucleotide
dCDP (Deoxycytidine-5'-diphosphate)LowPyrimidine Deoxyribonucleotide
UDP (Uridine-5'-diphosphate)Very LowPyrimidine Ribonucleotide

X-ray crystallography studies have provided detailed molecular views of NDK and its interaction with substrates like dTDP. The NDK monomer typically features a ferredoxin-like fold (α/β sandwich), which is augmented by specific features, including the "Kpn loop". researchgate.netresearchgate.net This loop is a critical component of the active site. pdbj.org

Structural analysis of the mimivirus NDK in complex with dTDP has been particularly revealing in understanding substrate specificity. pdbj.orgresearchgate.net Key findings from these structural studies include:

The Kpn Loop: The mimivirus NDK possesses a shorter Kpn loop compared to its cellular counterparts. nih.govpdbj.org This alteration creates a wider substrate-binding site, which is thought to contribute to its enhanced affinity for deoxypyrimidines. nih.govresearchgate.net

Key Residue Interactions: In the mimivirus NDK, an arginine residue (R107) on the edge of the active site forms hydrogen bonds directly with the base of dTDP. researchgate.net This interaction is not typical in other NDKs and is a key determinant of its pyrimidine preference. nih.govresearchgate.net

Phosphate and Ribose Binding: The interactions with the phosphate groups of the nucleotide are highly conserved across different NDKs. Residues such as Lysine, Tyrosine, and Arginine are consistently involved in stabilizing the phosphate backbone of the bound nucleotide. researchgate.net

Key Structural Features of NDK-dTDP Interaction

This table summarizes key structural elements and residues of Nucleoside Diphosphate Kinase (NDK) that are crucial for binding and interacting with the dTDP substrate, primarily derived from studies on mimivirus NDK. pdbj.orgresearchgate.net

Structural FeatureInteracting Residue(s) (Example from Mimivirus NDK)Role in dTDP InteractionReference
Kpn LoopShorter loop structureCreates a wider active site, enhancing affinity for deoxypyrimidines. nih.govpdbj.org
Base RecognitionArginine (R107)Forms direct hydrogen bonds with the thymine base of dTDP, contributing to pyrimidine specificity. researchgate.net
Phosphate BindingK9, Y50, R86, R99Conserved interactions that stabilize the diphosphate moiety of dTDP in the active site. researchgate.net
Ribose BindingK9, N109Forms hydrogen bonds with the 3'-hydroxyl group of the deoxyribose sugar. researchgate.net

Specificity for dTDP Substrate

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) is an essential enzyme that operates upstream of NDK in the de novo synthesis pathway of thymidine nucleotides. It is not directly involved in the interconversion of dTDP but is responsible for producing its precursor, dTMP.

Thymidylate Synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). wikipedia.orgtaylorandfrancis.comproteopedia.org This reaction is the sole de novo pathway for the production of dTMP, making TS essential for DNA replication and repair. proteopedia.orgresearchgate.netnih.gov

The catalytic mechanism of Thymidylate Synthase is a complex, multi-step process that involves the formation of a covalent ternary complex between the enzyme, the dUMP substrate, and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate). proteopedia.orgnih.gov

The key steps of the mechanism are as follows:

Nucleophilic Attack: A conserved cysteine residue in the active site of TS acts as a nucleophile, attacking the C6 position of the uracil (B121893) ring of dUMP. ebi.ac.ukmdpi.com This forms a covalent bond between the enzyme and the substrate.

Ternary Complex Formation: The formation of the enzyme-dUMP adduct activates the C5 position of the uracil ring, which then attacks the methylene (B1212753) group of the CH₂H₄folate cofactor. mdpi.com This results in a stable ternary complex. researchgate.net

Methyl Group Transfer and Reduction: A proton is abstracted from the C5 of dUMP, leading to the cleavage of the bond between the cofactor and the newly formed methyl group. ebi.ac.uk A hydride is then transferred from the tetrahydrofolate ring to the methylene group, reducing it to a methyl group. proteopedia.orgebi.ac.uk

Product Release: The covalent bond between the enzyme's cysteine residue and the newly formed dTMP is cleaved, releasing dTMP and dihydrofolate as products. acs.org

Ligand-induced conformational changes in the enzyme are critical for catalysis, helping to protect reactive intermediates and properly align the substrates for the chemical transformations. nih.gov

Key Catalytic Residues of Thymidylate Synthase and Their Functions

This table outlines the roles of essential amino acid residues within the active site of Thymidylate Synthase during the catalytic conversion of dUMP to dTMP. ebi.ac.uk

Residue (Example from L. casei)Function in Catalysis
Cysteine (Cys198)Acts as the primary nucleophile, attacking the C6 atom of dUMP to form a covalent intermediate.
Glutamate (Glu60)Acts as a general base, abstracting a proton from the C5 of dUMP via a water molecule.
Arginine (Arg218)Polarizes and activates the Cys198 residue for its initial nucleophilic attack.
Aspartate (Asp221)Binds directly to the pterin (B48896) ring of the folate cofactor, helping to correctly position it.
Tyrosine (Tyr261)Transfers a proton to and from the O4 atom of dUMP during various steps of the reaction.

Structural Analysis of TS in Complex with Substrates and Cofactors

Thymidylate synthase (TS) is a highly conserved and essential enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), the direct precursor to This compound (B146983) (dTDP). ebi.ac.uk It facilitates the reductive methylation of deoxyuridine monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate (mTHF) as the one-carbon donor. ebi.ac.ukplos.org Structural analyses, primarily through X-ray crystallography, have been pivotal in deciphering the enzyme's catalytic mechanism. These studies have revealed that most TS enzymes are homodimers, with each subunit housing a conserved active site. wikipedia.org

Crystallographic structures of TS from various organisms, including Escherichia coli and Lactobacillus casei, have provided detailed views of the enzyme in complex with its substrate (dUMP) and cofactor analogs. ebi.ac.uknih.gov These structures show the dUMP molecule positioned within a specific pocket where its C5 atom is oriented toward a catalytic cysteine residue. proteopedia.org This cysteine initiates a nucleophilic attack on the C6 atom of dUMP, forming a covalent bond and activating the substrate for methylation. plos.orgwikipedia.org

The cofactor, mTHF, binds in an adjacent site, positioning its methylene group for transfer to the activated dUMP. nih.gov Studies using the inhibitor 5-fluoro-dUMP (FdUMP) have successfully trapped a stable covalent ternary complex, which is believed to be a close analog of a key catalytic intermediate. nih.govacs.org This intermediate structure confirms the covalent linkages between the enzyme's cysteine, the FdUMP, and the cofactor, providing a static image of the critical step in the reaction pathway. nih.gov The structural data underscores the dynamic alignment of reactants necessary for catalysis and has been instrumental in the rational design of anticancer drugs that target this enzyme. ebi.ac.ukrcsb.org

ComponentKey Structural Features & InteractionsReference
Thymidylate Synthase (TS)Homodimeric structure with a conserved active site cleft in each monomer. wikipedia.org
dUMP Binding SiteSubstrate's uracil C5 atom is positioned near the catalytic cysteine residue for nucleophilic attack. proteopedia.org
mTHF Cofactor SiteBinds adjacent to dUMP, orienting the methylene group for transfer. nih.gov
Covalent IntermediateTrapped using FdUMP, showing covalent links between the enzyme, substrate analog, and cofactor, mimicking a key reaction step. nih.govacs.org

Other Enzymes Interacting with dTDP

Beyond the central role of thymidylate synthase in the de novo synthesis of the dTDP precursor, dTMP, a network of other enzymes is crucial for managing the cellular pool of this compound. These enzymes are involved in its production via alternative routes, its utilization in diverse biosynthetic pathways, and the regulation of its concentration.

Thymidine kinases (TKs) are fundamental to the salvage pathway, providing an alternative route to dTMP synthesis by phosphorylating thymidine. nih.gov In mammalian cells, two primary isoenzymes, TK1 and TK2, perform this function but differ significantly in their localization, regulation, and physiological roles. uah.es

Thymidine Kinase 1 (TK1): A cytosolic enzyme, TK1 activity is tightly regulated by the cell cycle. wikipedia.orgpnas.org Its expression and activity are low in resting (G0/G1) cells but increase dramatically during the S phase to supply the large amounts of dTMP needed for DNA replication. nih.govpnas.org

Thymidine Kinase 2 (TK2): Located in the mitochondria, TK2 is constitutively expressed throughout the cell cycle. uah.eskuleuven.be Its primary function is to provide a steady supply of dTMP for the synthesis and maintenance of mitochondrial DNA (mtDNA), which is particularly crucial in non-proliferating cells where TK1 activity is minimal. uah.eskuleuven.be While TK1 is specific for thymidine and deoxyuridine, TK2 has a broader substrate specificity and can also phosphorylate deoxycytidine. kuleuven.betandfonline.com

The dTMP produced by both kinases enters the common cellular pool, where it is subsequently phosphorylated to dTDP and then to dTTP. uah.es

FeatureThymidine Kinase 1 (TK1)Thymidine Kinase 2 (TK2)Reference
LocationCytosolMitochondria nih.govwikipedia.org
RegulationCell cycle-dependent (high in S phase)Constitutively expressed (cell cycle-independent) uah.espnas.org
Primary RoleProvides dTMP for nuclear DNA replication in proliferating cells.Provides dNTPs for mitochondrial DNA (mtDNA) synthesis, crucial in non-proliferating cells. nih.govkuleuven.be
Substrate SpecificityNarrow (phosphorylates thymidine and deoxyuridine).Broad (phosphorylates thymidine, deoxyuridine, and deoxycytidine). kuleuven.betandfonline.com

In many bacteria, dTDP serves as a precursor for the synthesis of activated deoxy sugars, which are essential components of cell wall polysaccharides, such as the O-antigen in lipopolysaccharides. nih.govmdpi.com The biosynthesis of dTDP-L-rhamnose is a well-studied pathway critical for the viability and virulence of numerous pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis. nih.govmdpi.com This multi-step process is catalyzed by a series of four enzymes, collectively known as RmlA, RmlB, RmlC, and RmlD. mdpi.comfrontiersin.org

The pathway proceeds as follows:

Glucose-1-phosphate thymidylyltransferase (RmlA): Initiates the pathway by converting glucose-1-phosphate and dTTP into dTDP-D-glucose. mdpi.comfrontiersin.org

dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.govfrontiersin.org

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Performs epimerization at the C3' and C5' positions of the intermediate to produce dTDP-4-keto-L-rhamnose. nih.govfrontiersin.org

dTDP-4-keto-L-rhamnose reductase (RmlD): Catalyzes the final, NADPH-dependent reduction step to yield dTDP-L-rhamnose. frontiersin.orgwellcomeopenresearch.org

As this pathway is present in bacteria but absent in humans, the enzymes involved are considered attractive targets for the development of novel antibacterial drugs. nih.govwellcomeopenresearch.org

EnzymeEC NumberReaction CatalyzedReference
RmlA2.7.7.24Glucose-1-Phosphate + dTTP → dTDP-D-Glucose + PPi mdpi.comfrontiersin.org
RmlB4.2.1.46dTDP-D-Glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O frontiersin.org
RmlC5.1.3.13dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose frontiersin.org
RmlD1.1.1.133dTDP-4-keto-L-rhamnose + NADPH → dTDP-L-rhamnose + NADP⁺ frontiersin.orgwellcomeopenresearch.org

The cellular concentration of dTDP is dynamically regulated by enzymes that can either degrade it or influence the equilibrium of its synthesis and conversion. These include phosphodiesterases, pyrophosphatases, and nucleoside diphosphate kinases.

Phosphodiesterases (PDEs) and Nucleotidases: While specific phosphodiesterases targeting the linear diphosphate bond of dTDP are not well-defined, various non-specific phosphodiesterases and nucleotidases present in the cell have the potential to hydrolyze dTDP back to dTMP, thereby influencing the net pool of available dTDP.

Inorganic Pyrophosphatases (PPases): These enzymes are crucial for driving many biosynthetic reactions forward. The synthesis of dTDP-glucose by RmlA, for instance, produces inorganic pyrophosphate (PPi). mdpi.com Ubiquitous inorganic pyrophosphatases rapidly hydrolyze PPi to two molecules of inorganic phosphate, an energetically favorable reaction that makes the preceding synthesis step effectively irreversible, thus promoting the formation of dTDP-sugars.

Nucleoside Diphosphate Kinases (NDPKs): These enzymes are central to maintaining the balance between nucleoside diphosphates and triphosphates. NDPKs catalyze the reversible transfer of a terminal phosphate group from a donor, typically ATP, to a nucleoside diphosphate like dTDP, to form the corresponding triphosphate (dTTP). The reaction, dTDP + ATP ⇌ dTTP + ADP, directly controls the ratio of dTDP to dTTP, ensuring that appropriate levels of dTTP are available for DNA synthesis while also modulating the concentration of dTDP. nih.gov

Enzyme ClassFunction Related to dTDPReference
Phosphodiesterases / NucleotidasesPotential hydrolysis of dTDP to dTMP, reducing dTDP levels.
Inorganic Pyrophosphatases (PPases)Indirectly promote dTDP-utilizing pathways (e.g., dTDP-sugar synthesis) by hydrolyzing the pyrophosphate byproduct. mdpi.com
Nucleoside Diphosphate Kinases (NDPKs)Catalyze the reversible phosphorylation of dTDP to dTTP, directly regulating the cellular concentrations of both nucleotides. nih.gov

Biological Functions and Molecular Roles of Thymidine 5 Diphosphate

Central Role in Deoxyribonucleotide Triphosphate (dNTP) Synthesis for DNA Replication

Thymidine-5'-diphosphate (B146983) is an obligatory intermediate in the synthesis of deoxythymidine triphosphate (dTTP), one of the four deoxyribonucleoside triphosphates essential for DNA replication. researchgate.net The synthesis of dTTP from its precursor, deoxyuridine monophosphate (dUMP), occurs through a series of enzymatic steps. Thymidylate synthase first converts dUMP to deoxythymidine monophosphate (dTMP). excedr.com Subsequently, the enzyme thymidylate kinase (TMPK) catalyzes the phosphorylation of dTMP to produce this compound (dTDP). researchgate.net

The final and crucial step is the conversion of dTDP to dTTP, a reaction catalyzed by the enzyme nucleoside diphosphate (B83284) kinase (NDPK). nih.gov This enzyme facilitates the transfer of a phosphate (B84403) group from a donor nucleoside triphosphate, typically adenosine (B11128) triphosphate (ATP), to dTDP. nih.govumaryland.edu The resulting dTTP is then available for incorporation into a growing DNA strand by DNA polymerases during replication. excedr.com This pathway is a cornerstone of cellular proliferation, ensuring a sufficient supply of the necessary building blocks for accurate genome duplication. researchgate.net

Involvement in DNA Repair Mechanisms and Genome Stability

The integrity of the genome is constantly challenged by DNA damage, necessitating robust DNA repair mechanisms. These repair processes, much like DNA replication, require a ready supply of dNTPs to fill in gaps and replace damaged nucleotides. Consequently, the role of dTDP as the direct precursor to dTTP is vital for maintaining genome stability. biologists.comnih.gov

A balanced and sufficient pool of all four dNTPs is critical for the fidelity of DNA repair. biologists.comnih.gov Imbalances in the relative levels of dNTPs can lead to errors by DNA polymerases, resulting in misincorporation of nucleotides and increased mutation rates. biologists.comoup.com Depletion of dNTP pools can cause replication forks to stall, leading to DNA strand breaks and activating the DNA damage response. biologists.comnih.govembopress.org Therefore, the efficient conversion of dTDP to dTTP is a key factor in ensuring that repair polymerases have the necessary substrates to accurately restore DNA sequence and structure, thereby preventing the accumulation of mutations and preserving genomic integrity. biologists.comnih.gov

Regulatory Functions of dTDP in Cellular Processes

Beyond its direct role as a metabolic intermediate, the cellular concentration of dTDP, and more significantly its product dTTP, has regulatory implications for key cellular events.

Influence on Gene Expression and Cell Cycle Progression (via dTTP pools)

The concentration of dNTP pools, including dTTP, is tightly regulated and fluctuates throughout the cell cycle, peaking during the S phase to meet the demands of DNA replication. nih.gov This regulation is crucial, as alterations in dNTP levels can act as signals that influence cell cycle progression. nih.govresearchgate.net Insufficient dNTP pools, which can arise from a bottleneck in the synthesis pathway including the formation of dTDP and its subsequent conversion to dTTP, can lead to replication stress. nih.gov This stress activates the S-phase checkpoint, a surveillance mechanism that can halt cell cycle progression to allow for repair or to prevent the propagation of incompletely replicated chromosomes. oup.comnih.gov

Conversely, abnormally high or imbalanced dNTP pools can also be problematic, leading to increased mutation rates and genomic instability. oup.comoregonstate.eduembopress.org Thus, the metabolic flux through dTDP to precisely regulate dTTP levels is integrated into the broader network of cell cycle control, ensuring that DNA synthesis proceeds with high fidelity and is completed before the cell commits to division. researchgate.netoregonstate.edu

This compound Sugars (dTDP-Sugars) in Glycoconjugate Biosynthesis

In addition to its central role in DNA metabolism, dTDP serves as a precursor for a diverse class of molecules known as dTDP-sugars. These activated sugar nucleotides are essential glycosyl donors for the biosynthesis of various glycoconjugates, particularly in bacteria. researchgate.netnih.gov These complex carbohydrates, including polysaccharides and glycoproteins, are often critical components of the bacterial cell wall and are involved in virulence and interactions with the host. nih.govnih.govcreative-proteomics.com

Biosynthesis of Specific dTDP-Sugars (e.g., dTDP-L-rhamnose, dTDP-D-glucose)

The biosynthesis of dTDP-sugars begins with the activation of a sugar-1-phosphate by a nucleoside triphosphate. A prominent example is the formation of dTDP-D-glucose, a key intermediate for many other dTDP-sugars. nih.govnih.gov This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (also known as RmlA or dTDP-glucose pyrophosphorylase), which condenses dTTP and α-D-glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate. wikipedia.orgproteopedia.orguniprot.orgqmul.ac.uk

From dTDP-D-glucose, a variety of other dTDP-sugars can be synthesized through enzymatic modifications. One of the most well-characterized pathways is the synthesis of dTDP-L-rhamnose, a common component of bacterial cell walls. nih.govmdpi.com This multi-step process involves a series of four enzymes, designated RmlA, RmlB, RmlC, and RmlD. nih.govmdpi.comfrontiersin.orgresearchgate.net

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the initial formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. mdpi.comfrontiersin.org

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.orgjmb.or.kr

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the intermediate to form dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgmicrobiologyresearch.org

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the final intermediate to produce dTDP-L-rhamnose. mdpi.comfrontiersin.orguniprot.org

This enzymatic pathway highlights the role of dTDP-D-glucose as a pivotal precursor for generating the diverse sugar building blocks required by the cell. portlandpress.comoup.com

Table 1: Key Enzymes in the Biosynthesis of dTDP-L-rhamnose

EnzymeEC NumberSubstrate(s)ProductFunction
RmlA (Glucose-1-phosphate thymidylyltransferase)2.7.7.24dTTP + α-D-Glucose-1-phosphatedTDP-D-glucoseInitial activation of glucose. nih.govfrontiersin.org
RmlB (dTDP-D-glucose 4,6-dehydratase)4.2.1.46dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseDehydration reaction. frontiersin.orgresearchgate.net
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)5.1.3.13dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-L-rhamnoseDouble epimerization at C3' and C5'. frontiersin.orgmicrobiologyresearch.org
RmlD (dTDP-4-keto-L-rhamnose reductase)1.1.1.133dTDP-4-keto-L-rhamnose + NADPHdTDP-L-rhamnoseFinal reduction step. frontiersin.orgresearchgate.net

Role as Glycosyl Donors in Polysaccharide and Glycoprotein Synthesis

Once synthesized, dTDP-sugars like dTDP-L-rhamnose and dTDP-D-glucose serve as activated donors for glycosyltransferases. researchgate.netcreative-proteomics.com These enzymes catalyze the transfer of the sugar moiety from the dTDP carrier to an acceptor molecule, which can be a growing polysaccharide chain, a lipid, or a protein. researchgate.net This process of glycosylation is fundamental to the assembly of complex carbohydrates.

In many Gram-negative bacteria, dTDP-L-rhamnose is a crucial building block for the O-antigen component of lipopolysaccharides (LPS), which is a major determinant of bacterial virulence and serotype specificity. frontiersin.orgresearchgate.net Similarly, these activated sugars are used in the synthesis of cell wall polysaccharides in Gram-positive bacteria and the formation of glycans for S-layer glycoproteins. nih.govnih.gov The limited availability of dTDP-sugars can hinder the biosynthesis of these essential carbohydrate structures, underscoring their importance in microbial physiology. researchgate.netnih.gov

N-linked Protein Glycosylation involving dTDP-Sugars

This compound (dTDP) plays a crucial role in the biosynthesis of activated sugar donors for N-linked protein glycosylation, a post-translational modification essential for the structure and function of proteins across all domains of life. nih.govnih.govwikipedia.org While N-linked glycosylation in eukaryotes primarily utilizes UDP- and dolichol-phosphate-linked sugars, prokaryotes, particularly bacteria and archaea, employ a more diverse range of nucleotide-activated sugars, including those derived from dTDP. nih.gov These dTDP-sugars are synthesized through specific enzymatic pathways and serve as donors for glycosyltransferases to build complex glycan structures. nih.govresearchgate.net

A prominent example is the biosynthesis of dTDP-L-rhamnose, a deoxy sugar found in the N-linked glycans of various bacteria and archaea. semanticscholar.orgmdpi.com In the halophilic archaeon Haloferax volcanii, a tetrasaccharide containing rhamnose is attached to the S-layer glycoprotein. semanticscholar.orgplos.org The enzymatic pathway for the synthesis of dTDP-rhamnose in this organism has been delineated and involves a series of four enzymes that catalyze the conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose. semanticscholar.orgplos.org This pathway is analogous to the well-characterized Rml pathway in bacteria. semanticscholar.orgmdpi.com

The biosynthesis of dTDP-L-rhamnose typically proceeds through the following steps:

Glucose-1-phosphate thymidylyltransferase (RmlA or its analog) catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose. mdpi.com

dTDP-D-glucose 4,6-dehydratase (RmlB or its analog) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.com

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC or its analog) then carries out epimerization reactions at the C3 and C5 positions of the sugar. mdpi.com

Finally, dTDP-4-dehydrorhamnose reductase (RmlD or its analog) reduces the C4 keto group to yield dTDP-L-rhamnose. mdpi.com

In H. volcanii, the enzymes Agl11, Agl12, Agl13, and Agl14 perform these respective functions. plos.org

Besides rhamnose, other dTDP-activated sugars like dTDP-D-fucose and its derivatives are also involved in the glycosylation of bacterial proteins and cell surface structures. researchgate.netglycodepot.com For instance, dTDP-D-fucose is a constituent of the O-antigen in some bacteria and is synthesized from the common intermediate dTDP-4-keto-6-deoxy-D-glucose by a reductase. researchgate.netresearchgate.net The diversity of dTDP-sugars highlights the adaptability of glycosylation pathways in prokaryotes. nih.govresearchgate.net

dTDP and DNA Hypermodifications in Specific Organisms (e.g., Viral DNA)

Certain bacteriophages (viruses that infect bacteria) have evolved a sophisticated defense mechanism against their hosts' restriction-modification systems by extensively modifying their genomic DNA, a phenomenon known as hypermodification. pnas.orgpnas.orgarcadiascience.com This process often involves the use of dTDP as a precursor or in related enzymatic pathways to create unusual, hypermodified bases that replace the canonical thymidine (B127349) in the phage genome. oup.comnih.gov These modifications sterically hinder the binding of host restriction enzymes, thus protecting the viral DNA from cleavage and ensuring successful replication. pnas.orgoup.com

Mechanisms of Thymidine Hypermodification

The hypermodification of thymidine in phage DNA is a multi-step process that can occur both before and after DNA replication. pnas.orgnih.gov A common strategy involves the initial synthesis of DNA containing 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) instead of thymidine. oup.comnih.gov This is achieved through a pre-replicative pathway where the host's dNTP pool is altered to favor the production and incorporation of 5-hydroxymethyl-2'-deoxyuridine triphosphate (5-hmdUTP) by a phage-encoded DNA polymerase. oup.comnih.gov

Following DNA replication, the 5-hmdU residues within the newly synthesized DNA serve as a scaffold for further, post-replicative modifications. pnas.orgoup.com These modifications are carried out by a suite of phage-encoded enzymes in a sequence-specific manner. pnas.org A key step in this post-replicative modification is the activation of the hydroxymethyl group of the 5-hmdU base. This is often achieved by a phage-encoded kinase or pyrophosphotransferase, which converts the 5-hydroxymethyl group into a pyrophosphorylated intermediate (5-PPmdU). pnas.orgoup.com This pyrophosphoryl group then acts as a good leaving group, facilitating a nucleophilic substitution reaction where various molecules, such as amino acids or polyamines, are attached to the C5 methyl group of what will become a hypermodified thymidine base. oup.comnih.gov

Enzymatic Pathways Leading to Modified DNA Bases

The enzymatic pathways leading to hypermodified DNA bases are diverse and phage-specific. oup.comnih.gov A well-studied example is found in the Delftia phage ΦW-14 and the Bacillus phage SP10. pnas.orgpnas.org In these phages, the 5-hmdU incorporated into the DNA is subsequently modified. pnas.org

In phage ΦW-14, the hypermodified base is α-putrescinylthymidine. pnas.orgpnas.org This is formed when the pyrophosphorylated 5-hmdU in the DNA reacts with the polyamine putrescine. oup.com Similarly, in phage SP10, the hypermodified base is α-glutamylthymidine, resulting from a reaction with glutamate. pnas.orgpnas.org

More recent research has uncovered other complex thymidine hypermodifications. For example, in Salmonella phage ViI, about 40% of thymidine is replaced by 5-(2-aminoethoxy)methyluridine, and in Pseudomonas phage M6, 30% of thymidine is replaced by 5-(2-aminoethyl)uridine. pnas.orgpnas.org The formation of these bases also proceeds through the modification of a 5-hmdU intermediate. nih.gov In the case of phage ViI, it has been shown that the recombinant expression of just five phage-encoded gene products is sufficient to reconstitute the formation of its specific hypermodification in vitro. pnas.orggenscript.com

These enzymatic pathways demonstrate a remarkable evolutionary adaptation by bacteriophages, utilizing and expanding upon the chemistry of thymidine precursors to create a diverse arsenal (B13267) of modified DNA bases for survival. nih.govresearchgate.net

Analytical and Methodological Approaches in Dtdp Research

Quantitative Analysis of dTDP in Biological Samples

Accurate quantification of dTDP levels in cells and tissues is crucial for understanding its physiological roles and its involvement in various cellular processes. Several powerful analytical techniques have been developed and optimized for this purpose.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the quantitative analysis of nucleotides, including dTDP. sigmaaldrich.comscirp.orgglsciences.com These methods offer high resolution and sensitivity, allowing for the separation and detection of dTDP from other closely related compounds in complex biological extracts.

In HPLC, dTDP is typically separated on a reverse-phase column and detected by UV absorbance at a specific wavelength, often around 260 nm. For instance, an isocratic fluorescence HPLC procedure has been validated for the simultaneous detection of thiamine (B1217682) and its phosphate (B84403) esters, including a diphosphate (B83284) form, in a single chromatogram with a run time of less than 12 minutes. scirp.org While not specific to dTDP, this demonstrates the capability of HPLC for separating nucleotide diphosphates. A method for analyzing thymidine (B127349) and its phosphate esters in rat brain tissue using HPLC with fluorescence detection has also been described, showcasing the technique's applicability to complex biological samples. scirp.org

LC-MS/MS provides an even higher level of specificity and sensitivity. acs.org This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. acs.org For the analysis of nucleotides, ion-pairing chromatography is often employed to improve the retention of highly charged molecules like dTDP on reverse-phase columns. nih.gov For example, a method using an ion-pairing reagent with an ACQUITY UPLC™ HSS T3 column has been developed for the comprehensive quantitative analysis of purines and pyrimidines, including thymidine diphosphate. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for dTDP. acs.orgnih.gov A validated LC-MS/MS method for quantifying thymidine and 2'-deoxyuridine (B118206) in plasma and urine involved sample deproteinization followed by analysis on a Hypercarb column, demonstrating a robust workflow for nucleotide analysis in biological fluids. researchgate.net

Below is a table summarizing typical parameters for LC-MS/MS analysis of pyrimidine (B1678525) nucleotides.

ParameterSetting
Chromatography
ColumnACQUITY UPLC™ HSS T3 (1.8 μm, 2.1 mm × 100 mm)
Mobile Phase A1.25 mM DBAA, 10 mM ammonium (B1175870) formate (B1220265) in water (pH 5.2)
Mobile Phase B1.25 mM DBAA, 10 mM ammonium formate in water:acetonitrile (1:9, v/v)
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeESI Positive and Negative
Capillary Voltage3.75 kV (positive), 3.00 kV (negative)
Source Temperature150 °C
Desolvation Temperature450 °C
Data from: nih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity Monitoring

Spectrophotometric and fluorometric assays are widely used to continuously monitor the activity of enzymes that produce or consume dTDP. These assays are essential for kinetic studies and for the purification and characterization of these enzymes. nih.gov

A common approach is to use a coupled-enzyme assay where the production of ADP during the phosphorylation of dTMP to dTDP by thymidylate kinase (TMPK) is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. psu.eduresearchgate.netresearchgate.netnih.gov This coupled system typically involves pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. psu.eduresearchgate.netnih.gov The reaction mixture for such an assay generally includes the buffer, substrates (dTMP and ATP), magnesium chloride, phosphoenolpyruvate, NADH, the coupling enzymes, and the TMPK enzyme being assayed. psu.edunih.gov

Fluorometric assays offer even higher sensitivity compared to spectrophotometric methods. creative-enzymes.com These assays rely on the change in fluorescence of a substrate or product. creative-enzymes.com For example, a miniaturized fluorescent assay has been developed to monitor the conversion of NADPH to the non-fluorescent NADP⁺. nih.gov This principle can be applied to enzymes in the dTDP-L-rhamnose synthesis pathway, such as dTDP-4-keto-rhamnose reductase (RmlD), which uses NADPH to reduce a dTDP-sugar intermediate. nih.gov The decrease in NADPH fluorescence is directly proportional to the enzyme's activity. nih.gov Another approach involves using artificial substrates that release a fluorescent molecule upon enzymatic activity. elabscience.com

The table below outlines a typical reaction mixture for a coupled spectrophotometric assay for thymidylate kinase activity.

ComponentConcentration/Amount
Tris/HCl buffer (pH 7.6)10 mM
MgCl₂5 mM
DTT5 mM
Phosphoenolpyruvate0.5 mM
NADH0.1 mM
Pyruvate kinase4 units/mL
Lactate dehydrogenase4 units/mL
ATP1 mM (or variable)
dTMP100 µM (or variable)
TMPK enzymeVariable
Data from: nih.gov

Capillary Electrophoresis for Nucleotide Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like nucleotides. google.comumich.edugoogle.com CE offers advantages such as high speed, excellent resolution, and the requirement for only small sample volumes. umich.edusciex.com In CE, charged molecules are separated based on their electrophoretic mobility in a narrow, buffer-filled capillary under the influence of a high electric field. google.comumich.edu

For nucleotide analysis, CE is often coupled with mass spectrometry (CESI-MS), which provides sensitive and selective detection. sciex.com Methods have been developed for the separation of various nucleotides, including thymidine triphosphate (TTP), with analysis times of less than 10 minutes. sciex.com A study demonstrated the separation of cytidine (B196190) phosphates, ATP, GTP, UTP, and TTP using a CESI-MS system with an ammonium acetate (B1210297) background electrolyte. sciex.com While this study focused on triphosphates, the principle is directly applicable to diphosphates like dTDP. A highly sensitive CE method has also been developed for monitoring nucleotide pyrophosphatase/phosphodiesterase activities using p-nitrophenyl 5'-thymidine monophosphate as a substrate, showcasing the utility of CE in enzymatic assays related to thymidine nucleotides. nih.gov

Radiolabeling and Isotopic Tracing for Metabolic Flux Studies

Radiolabeling and isotopic tracing are powerful techniques used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways in vivo and in vitro. semanticscholar.orgnih.govopenmedscience.com These methods involve introducing isotopically labeled precursors into a biological system and tracking the incorporation of the label into downstream metabolites, such as dTDP.

Use of [¹¹C]Thymidine and [¹⁴C]dTMP in Pathway Elucidation

Radioisotopes such as Carbon-14 (¹⁴C) and Carbon-11 (¹¹C) are commonly used to label thymidine and its derivatives. ugent.beharvard.edu For instance, the kinetics of product formation from labeled thymidine or thymidylate have been examined to understand the biosynthesis of dTTP, a pathway that proceeds through dTDP. semanticscholar.org In such studies, cells or tissue extracts are incubated with a radiolabeled precursor, and at various time points, the reaction is stopped, and the nucleotides are extracted and separated (e.g., by chromatography). The amount of radioactivity in each nucleotide fraction (dTMP, dTDP, dTTP) is then quantified to determine the rate of conversion.

One study used ¹⁴C-labeled thymidine, dTMP, and dTDP to directly assay the activities of the kinases involved in their phosphorylation in tumor extracts. semanticscholar.org Another study used tritium-labeled thymidine (³H-dT) to investigate dTTP synthesis in cells, measuring the stepwise phosphorylation to ³H-dTMP, ³H-dTDP, and ³H-dTTP. nih.gov These tracing experiments are crucial for understanding the dynamics of the dTDP pool and the pathways that contribute to its synthesis. semanticscholar.orgharvard.edu

Molecular Biology Techniques for Studying dTDP-Related Genes and Enzymes

Molecular biology techniques are indispensable for identifying, cloning, and characterizing the genes and enzymes involved in dTDP metabolism. nih.govresearchgate.netresearchgate.netpnas.orgtandfonline.com These approaches allow researchers to study enzyme function, regulation, and structure in detail.

Techniques such as Polymerase Chain Reaction (PCR) are used to amplify the gene encoding an enzyme of interest, for example, thymidylate kinase (tmk), from genomic DNA or a cDNA library. researchgate.net The amplified gene can then be cloned into an expression vector, such as a plasmid, which is introduced into a host organism like E. coli to produce large quantities of the recombinant enzyme for purification and characterization. researchgate.net The molecular cloning of the human thymidine kinase gene and the Brugia malayi thymidylate kinase gene are examples of this approach. nih.govresearchgate.netpnas.orgtandfonline.com

Once a gene is cloned, site-directed mutagenesis can be employed to systematically alter the amino acid sequence of the enzyme. researchgate.netresearchgate.netpatsnap.com This powerful technique allows researchers to investigate the role of specific amino acid residues in substrate binding, catalysis, and allosteric regulation. researchgate.netpatsnap.com For example, site-directed mutagenesis studies, guided by structural data, have been instrumental in testing mechanistic hypotheses for the enzymes in the dTDP-L-rhamnose biosynthetic pathway. researchgate.net Similarly, mutations in the allosteric site of the nucleotidyltransferase RmlA have been shown to expand substrate tolerance and improve catalytic activity. researchgate.net

The table below lists some of the key enzymes in dTDP-related pathways that have been studied using molecular biology techniques.

EnzymeGeneOrganismTechnique Used
Thymidine KinasetkHuman, ChickenMolecular Cloning, Sequence Analysis
Thymidylate KinasetmkBrugia malayi, Human, E. coliGene Cloning, Expression, Site-Directed Mutagenesis
Glucose-1-phosphate thymidylyltransferasermlAPseudomonas aeruginosaSite-Directed Mutagenesis, Structural Studies
Enzymes of dTDP-L-rhamnose pathwayrmlB, rmlC, rmlDSalmonella enterica, Mycobacterium tuberculosisStructural Characterization, Site-Directed Mutagenesis
Data from: nih.govresearchgate.netresearchgate.netpnas.orgembopress.org

Gene Knockout/Knockdown Studies

Gene knockout and knockdown techniques are fundamental to understanding the function of genes involved in the biosynthesis of thymidine-5'-diphosphate (B146983) (dTDP) and its derivatives. By disrupting or reducing the expression of specific genes, researchers can elucidate their roles in cellular processes, metabolic pathways, and virulence.

In bacteria, the biosynthesis of dTDP-activated sugars is crucial for the formation of cell surface structures like the O-antigen of lipopolysaccharides (LPS) and enterobacterial common antigen (ECA). frontiersin.org The enzymes dTDP-glucose 4,6-dehydratase, encoded by genes such as rfbB and rffG, are pivotal in these pathways. frontiersin.org Studies in Salmonella Typhimurium have utilized a one-step gene disruption strategy to create single and double-deletion mutants of rfbB and rffG. frontiersin.org This method involves electroporating a PCR-amplified antibiotic resistance cassette, flanked by sequences homologous to the target gene, into a bacterial strain expressing a λ Red recombinase system. frontiersin.org The resulting knockout mutants exhibit altered colony morphology, cell shape, and motility, and show reduced virulence, highlighting the importance of these dTDP-pathway genes in bacterial physiology. frontiersin.org

Another powerful method for gene disruption, particularly in less commonly studied bacteria like Paenibacillus alvei, is the use of mobile group II introns. nih.gov To investigate the S-layer glycan biosynthesis, which requires dTDP-L-rhamnose, researchers developed a gene knockout system based on the Lactococcus lactis Ll.LtrB intron. nih.gov This system was used to disrupt the wsfP gene, which is predicted to encode the initiating enzyme for S-layer glycan biosynthesis. nih.gov The successful disruption of wsfP led to a complete loss of S-layer protein glycosylation, directly demonstrating the gene's function. nih.gov

In eukaryotes, gene knockdown approaches such as RNA interference (RNAi) using small interfering RNA (siRNA) are common. These techniques reduce gene expression at the mRNA level without permanently modifying the genome. numberanalytics.com For instance, siRNA has been used to knock down the expression of DHFRL1, a mitochondrial dihydrofolate reductase, to study its role in the de novo thymidylate synthesis pathway in mammalian mitochondria. nih.gov Similarly, siRNA-mediated knockdown of thymidine phosphorylase (TP) and heme oxygenase-1 (HO-1) in non-small cell lung cancer cells has been used to investigate the regulatory relationship between these enzymes. plos.org The knockdown of mitochondrial thymidine kinase 2 (TK2) using siRNA has also been shown to sensitize human tumor cells to certain chemotherapeutic agents, demonstrating the therapeutic potential of targeting nucleotide salvage pathways. oncotarget.com

The following table summarizes key gene knockout and knockdown studies related to dTDP pathways:

Organism Target Gene(s) Method Key Finding Reference(s)
Salmonella TyphimuriumrfbB, rffGOne-step gene disruption (λ Red recombinase)Deletion altered colony morphology, cell shape, motility, and virulence. frontiersin.org
Paenibacillus alvei CCM 2051TwsfPMobile group II intron (Ll.LtrB)Disruption abolished S-layer protein glycosylation, confirming the gene's role in the pathway. nih.gov
Synechocystis sp. PCC 6803rfbC1, rfbC2Gene deletionDeletion did not impair rhamnose biosynthesis, suggesting these genes are not essential for the process in this organism. asm.org
Human Cancer Cells (e.g., HeLa)TK2 (Thymidine Kinase 2)siRNA knockdownKnockdown of TK2 sensitized cells to the chemotherapeutic drug gemcitabine. oncotarget.com
Human Cancer Cells (NCI-H292)HO-1 (Heme Oxygenase-1)siRNA knockdownKnockdown of HO-1 partially reversed the upregulation of Thymidine Phosphorylase (TP). plos.org
Human Cells (HepG2)DHFRL1siRNA knockdownKnockdown eliminated dihydrofolate reductase activity in mitochondria, impacting de novo thymidylate synthesis. nih.gov

Recombinant Protein Expression and Purification

The study of dTDP-binding proteins relies heavily on the ability to produce and purify these proteins in large quantities. Recombinant protein expression systems, particularly Escherichia coli, are widely used for this purpose due to their rapid growth, low cost, and the availability of extensive molecular tools. frontiersin.orgnih.gov The process involves introducing a plasmid containing the gene for the protein of interest into the host cells, which then synthesize the protein. thermofisher.com

To facilitate purification, recombinant proteins are often fused with affinity tags. promega.com These are small peptides or proteins that bind to a specific ligand, allowing for highly selective separation from host cell components. stackwave.com Common examples include the polyhistidine-tag (His-tag), which binds to immobilized metal ions like nickel (Ni²⁺), and Glutathione S-transferase (GST), which binds to glutathione. frontiersin.orgstackwave.com The use of a small metal-binding protein (SmbP) from Nitrosomonas europaea has also been described as an effective fusion tag that enhances solubility and allows for purification using immobilized metal affinity chromatography (IMAC). nih.gov

The general workflow for purifying a tagged recombinant protein involves four main steps: cell lysis, binding to a matrix, washing, and elution. promega.com

Expression and Lysis: The host cells expressing the protein are grown and then broken open (lysed) using mechanical or chemical methods to release the cellular contents. promega.com

Binding (Affinity Chromatography): The resulting cell lysate is passed through a chromatography column containing a resin to which a specific ligand for the affinity tag is attached. avantorsciences.compatsnap.com The tagged protein binds to the resin while most other cellular proteins pass through. stackwave.com

Washing: The column is washed with a buffer to remove any nonspecifically bound proteins and other impurities. promega.com

Elution: The purified protein is released (eluted) from the column by changing the buffer conditions to disrupt the interaction between the tag and the ligand. promega.compatsnap.com For His-tagged proteins, this is often achieved by adding a high concentration of imidazole.

Following the initial affinity chromatography step, further purification may be necessary to achieve the desired level of purity. Techniques such as ion-exchange chromatography (which separates proteins based on charge) and size-exclusion chromatography (which separates based on size) are often used as subsequent "polishing" steps. patsnap.comtechnologynetworks.com

The table below outlines common techniques used in the purification of recombinant proteins.

Technique Principle of Separation Primary Use in Workflow Advantages Reference(s)
Affinity Chromatography (AC) Specific binding interaction between a protein (via a fusion tag) and an immobilized ligand.Primary capture step.High specificity and purity, often in a single step. stackwave.comavantorsciences.compatsnap.com
Ion-Exchange Chromatography (IEC) Separation based on net surface charge. Proteins bind to a charged resin and are eluted with a salt or pH gradient.Intermediate purification step.High resolution, high capacity, separates molecules with slight charge differences. stackwave.compatsnap.comtechnologynetworks.com
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape). Larger molecules elute faster than smaller ones.Final polishing step, buffer exchange, separation of monomers from aggregates.Gentle conditions preserve protein activity, can determine oligomeric state. stackwave.compatsnap.comtechnologynetworks.com
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. Proteins bind to a hydrophobic resin at high salt concentrations and elute as the salt concentration decreases.Intermediate purification or polishing step.Useful for proteins prone to aggregation, complementary to IEC. patsnap.comtechnologynetworks.com

Structural Determination Techniques for dTDP-Binding Proteins

Determining the three-dimensional structure of dTDP-binding proteins is crucial for understanding their function, enzymatic mechanisms, and interactions with ligands. mdpi.com The primary methods used for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and, increasingly, cryo-electron microscopy (cryo-EM). avantorsciences.comfrontiersin.org

X-ray Crystallography is the most established and productive method for determining the atomic structure of proteins. wikipedia.org The technique requires the protein to be in a crystalline form. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is measured. wikipedia.org The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be modeled. mdpi.comwikipedia.org X-ray crystallography can provide extremely high-resolution structures and has been instrumental in elucidating the active sites of many enzymes. mdpi.com For example, the 1.5 Å resolution crystal structure of FdtA, a 3,4-ketoisomerase involved in dTDP-Fucp3NAc biosynthesis, revealed a domain-swapped dimer and a catalytic site featuring a key cluster of histidine residues. nih.gov This technique is also powerful for studying protein-ligand interactions by co-crystallizing the protein with its ligand or by soaking the ligand into existing protein crystals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of proteins in solution, which more closely resembles their native physiological state. nih.gov It is particularly well-suited for studying protein dynamics and interactions. bruker.com The method relies on the magnetic properties of atomic nuclei. By labeling the protein with isotopes such as ¹³C and ¹⁵N, multidimensional NMR experiments can be performed to determine the connectivities and spatial proximities between atoms, allowing for the calculation of a 3D structure. nih.gov NMR is also a valuable tool for fragment-based screening to identify small molecules that bind to a protein target. nih.gov For instance, ligand-observed NMR has been used to identify weak-binding inhibitors of the RNA Recognition Motifs (RRM) of the TDP-43 protein. nih.gov While powerful, solution-state NMR is generally limited to smaller, soluble proteins (typically less than 70 kDa). wikipedia.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large proteins and macromolecular complexes that are difficult to crystallize. frontiersin.orgbiorxiv.org In cryo-EM, a purified sample of the protein is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. biorxiv.org These 2D images are then computationally classified and averaged to reconstruct a 3D model of the molecule. frontiersin.orgbiorxiv.org Recent advances have enabled cryo-EM to achieve near-atomic resolution for a wide range of samples. frontiersin.org It has been used to determine the structure of dTDP-binding proteins within larger assemblies, such as the structure of the WsaF protein bound to dTDP. diamond.ac.uk Cryo-EM was also used to reveal how double-stranded DNA wraps around an archaeal MCM helicase, a DNA-binding protein, identifying a previously unrecognized DNA-binding motif. embopress.org

The following table compares the key features of these structural determination techniques.

Technique Principle Sample Requirements Key Advantages Limitations Reference(s)
X-ray Crystallography X-ray diffraction from a single crystal.High-purity, well-ordered crystals.High resolution, no theoretical size limit, well-established methods.Requires crystallization (can be a major bottleneck), provides a static picture of the molecule. mdpi.comwikipedia.orgnih.gov
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field.High-purity, soluble, stable protein in solution (often isotopically labeled).Provides information on structure in solution, protein dynamics, and interactions; no crystallization needed.Generally limited to smaller proteins (<70 kDa), can be complex to analyze. nih.govbruker.comnih.gov
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from 2D projection images of flash-frozen particles.High-purity protein in a thin layer of vitreous ice.Can study large complexes, membrane proteins, and molecules that do not crystallize; requires small amounts of sample.Resolution can be lower than X-ray crystallography for smaller proteins, computationally intensive. frontiersin.orgbiorxiv.orgdiamond.ac.ukembopress.org

Future Directions and Emerging Research Avenues

Unexplored Aspects of dTDP Regulatory Networks

The regulation of dTDP levels is critical for maintaining genomic stability and cellular homeostasis. While the primary pathways of dTDP synthesis are well-established, the intricate regulatory networks that govern its flux and interactions remain largely unexplored. biologists.comresearchgate.net Future research is poised to delve into the complex interplay between dTDP metabolism and various cellular signaling pathways.

Recent studies have pointed towards a reciprocal relationship between the pools of deoxynucleoside triphosphates (dNTPs), including the dTDP precursor dTTP, and signaling molecules like cyclic-di-AMP (c-di-AMP), suggesting a complex crosstalk between nucleotide metabolism and cellular signaling. metwarebio.com The precise mechanisms by which dTDP levels might influence, or be influenced by, such signaling networks are yet to be fully elucidated. It is hypothesized that dTDP or its derivatives could act as allosteric regulators of key enzymes or transcription factors, thereby modulating gene expression and cellular processes. researchgate.net

Furthermore, the integration of dTDP synthesis with the cell cycle and DNA damage response presents a fertile ground for investigation. frontiersin.org For instance, the localization of thymidylate kinase (TMPK), the enzyme that produces dTDP, at sites of DNA damage suggests a localized control of dNTP pools required for repair. biologists.com Understanding the temporal and spatial regulation of dTDP production in response to genotoxic stress is a key area for future studies. The development of dynamic models of gene regulatory networks (GRNs) will be instrumental in dissecting the complex temporal logic of these transcriptional responses. nih.govnih.gov

Table 1: Key Proteins in dTDP-Related Regulatory Networks

ProteinFunctionPotential Regulatory Role Related to dTDP
Thymidylate Kinase (TMPK)Catalyzes the phosphorylation of dTMP to dTDP. medchemexpress.comIts activity and localization are likely tightly regulated to control dTDP pools for DNA synthesis and repair. biologists.com
Ribonucleotide Reductase (RNR)Catalyzes the rate-limiting step in de novo dNTP synthesis. biologists.comIts regulation indirectly affects the overall dNTP pool, including the precursors for dTDP synthesis.
Nucleoside Diphosphate (B83284) Kinase (NDPK)Phosphorylates dNDPs to dNTPs. biologists.comPlays a crucial role in the final step of dTTP synthesis from dTDP.
Transcription Factors (e.g., E2F1)Regulate the expression of genes involved in cell cycle and DNA synthesis. frontiersin.orgMay control the expression of enzymes in the dTDP synthesis pathway.

Novel dTDP-Dependent Enzymatic Reactions

dTDP is a precursor for a vast array of dTDP-activated sugar nucleotides, which are essential for the biosynthesis of various glycoconjugates, including bacterial cell wall components and antibiotics. researchgate.netjax.org This diversity hints at the existence of numerous, yet undiscovered, dTDP-dependent enzymatic reactions.

A significant area of research focuses on the biosynthesis of dTDP-L-rhamnose, a crucial component of the cell wall in many pathogenic bacteria. embopress.orgnih.gov The four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD) that synthesizes dTDP-L-rhamnose is a potential target for novel antibiotics. embopress.orgresearchgate.netnih.gov Recent studies have characterized novel sets of these enzymes from various bacterial species, revealing variations in their properties and potential for biocatalytic applications. nih.govfrontiersin.org For example, a one-pot, four-enzyme system has been developed for the efficient synthesis of dTDP-L-rhamnose. researchgate.netnih.gov

Beyond the well-established pathways, research is uncovering novel modifications of dTDP-sugars. For instance, the biosynthesis of dTDP-6-deoxy-β-D-allose, an intermediate in the mycinose (B1239270) biosynthetic pathway of macrolide antibiotics, involves a dTDP-4-keto-6-deoxyglucose reductase. oup.com The discovery and characterization of such enzymes open up possibilities for the chemoenzymatic synthesis of novel sugar moieties with potential therapeutic applications.

Furthermore, some enzymes exhibit promiscuity, acting on dTDP-sugars as well as other nucleotide sugars. For example, a succinyl-CoA synthetase homolog has been shown to act on 3-sulfinopropionate, a structural analogue of its natural substrate, during the degradation of 3,3'-dithiodipropionic acid (DTDP). asm.org This suggests that our understanding of the substrate scope of many enzymes is incomplete and that novel dTDP-related reactions may be catalyzed by enzymes with seemingly unrelated primary functions.

Table 2: Examples of Novel and Emerging dTDP-Dependent Enzymes

EnzymeReaction CatalyzedSource OrganismSignificance
RmlA, RmlB, RmlC, RmlDSynthesis of dTDP-L-rhamnose from dTTP and glucose-1-phosphate. nih.govSaccharothrix syringaePotential for one-pot enzymatic synthesis of dTDP-L-rhamnose. researchgate.netnih.gov
GerKI (dTDP-4-keto-6-deoxyglucose reductase)Reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose. oup.comStreptomyces sp. KCTC 0041BPInvolved in the biosynthesis of macrolide antibiotics. oup.com
CalS11 (TDP-rhamnose 3'-O-methyltransferase)3'-O-methylation of TDP-rhamnose. aip.orgMicromonospora echinosporaPart of the calicheamicin (B1180863) biosynthesis pathway. aip.org
GacA (monomeric dTDP-4-dehydrorhamnose reductase)Final step in dTDP-L-rhamnose biosynthesis. researchgate.netGroup A StreptococcusRepresents a new class of monomeric RmlD enzymes, a potential drug target. researchgate.net

Advanced Analytical Strategies for in vivo dTDP Profiling

A major bottleneck in understanding the dynamic roles of dTDP in vivo has been the lack of robust and sensitive analytical methods for its quantification. The low intracellular concentrations of dTDP and its transient nature make its detection and measurement challenging. nih.gov The development of advanced analytical strategies is therefore crucial for gaining deeper insights into dTDP metabolism and its regulation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of nucleotides and their derivatives. metwarebio.combiotech-spain.comnih.gov Modern LC-MS/MS platforms, including those with ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS) like Q-Exactive Orbitrap, offer the necessary sensitivity and resolution to profile low-abundance metabolites like dTDP in complex biological matrices. biotech-spain.comfrontiersin.org

Future advancements in this area will likely focus on:

Improving sample preparation techniques: Developing more efficient and selective extraction methods to enrich for dTDP and remove interfering substances from various biological samples, such as plasma, urine, and feces. nih.govfrontiersin.org

Enhancing chromatographic separation: Utilizing novel stationary phases and mobile phase compositions in liquid chromatography to achieve better separation of dTDP from its isomers and other closely related nucleotides.

Increasing mass spectrometric sensitivity and specificity: Employing advanced MS techniques, such as multiple reaction monitoring (MRM) and parallel reaction monitoring (PRM), for highly specific and sensitive detection of dTDP.

Developing in vivo labeling and tracing methods: Using stable isotope-labeled precursors to trace the metabolic fate of dTDP and quantify its flux through different pathways in living cells.

Capillary electrophoresis (CE) coupled with mass spectrometry is another promising technique for the simultaneous determination of multiple nucleotides, including dTDP, offering rapid analysis times. medchemexpress.com The continued development and application of these advanced analytical tools will be instrumental in creating a comprehensive picture of in vivo dTDP dynamics.

Interactions of dTDP with Other Cellular Metabolites and Pathways

The metabolic network of a cell is highly interconnected, and dTDP metabolism does not operate in isolation. Understanding the crosstalk between the dTDP pathway and other major metabolic routes is essential for a holistic view of cellular metabolism. nih.govasm.org

Emerging evidence suggests significant interplay between nucleotide metabolism and other central metabolic pathways, such as:

Glucose Metabolism: The de novo synthesis of dNTPs, including dTDP precursors, begins with glucose. biologists.com Therefore, alterations in glucose metabolism can directly impact the availability of substrates for dTDP synthesis.

Amino Acid Metabolism: Amino acids are not only building blocks for proteins but also serve as precursors for various metabolites and can influence signaling pathways that regulate cell growth and proliferation, which are tightly linked to dNTP pools. aginganddisease.org

Lipid Metabolism: There is growing evidence for a connection between cell cycle regulators, which are influenced by dNTP levels, and lipid synthesis. frontiersin.org Dysregulation of these interconnected pathways can contribute to metabolic diseases. researchgate.net

Folate Metabolism: Perturbations in the folate pathway can lead to a bottleneck in dTMP synthesis, which in turn dramatically reduces dTDP and dTTP levels, triggering cellular stress responses. nih.gov

Future research will likely focus on using systems biology approaches, combining metabolomics, transcriptomics, and proteomics, to map the intricate network of interactions between dTDP and other cellular pathways. researchgate.net This will help to identify novel regulatory nodes and understand how perturbations in one pathway can ripple through the entire metabolic network. For instance, the accumulation of intermediates in the lipopolysaccharide (LPS) and enterobacterial common antigen (ECA) biosynthesis pathways, which utilize dTDP-sugars, can activate stress responses and alter other cellular processes like motility. frontiersin.org Unraveling these complex interactions will provide a more complete understanding of the physiological roles of dTDP and may reveal new therapeutic targets for a variety of diseases.

Q & A

Q. How can thymidine-5'-diphosphate (TDP) be detected and quantified in biological samples?

TDP is typically quantified using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, GC can resolve TDP from related nucleotides (e.g., TMP, TTP) based on retention times and peak areas, as demonstrated in metabolic profiling studies . Enzymatic assays coupled with NADH oxidation monitoring (e.g., thymidylate kinase-coupled assays) are also used to measure TDP production kinetics .

Q. What is the biosynthetic pathway for TDP in prokaryotic and eukaryotic systems?

TDP is synthesized via the phosphorylation of thymidine-5'-monophosphate (TMP) by thymidylate kinase (TMK). This reaction is ATP-dependent and occurs in both de novo and salvage pathways. Structural studies of TMK from Pseudomonas aeruginosa reveal conserved catalytic residues critical for Mg²⁺-ATP coordination and substrate binding .

Q. What experimental methods are used to study TDP’s role in DNA synthesis?

Radiolabeled thymidine incorporation assays, combined with TDP/TTP pool analysis, are standard for studying DNA replication. For instance, imatinib-induced downregulation of thymidylate synthase (TS) reduces TTP levels, leading to DNA strand breaks—a phenomenon measurable via LC-MS/MS or enzymatic coupling .

Q. How is TDP distinguished from its phosphorylated derivatives (e.g., TTP) in enzymatic assays?

Differential centrifugation, ion-exchange chromatography, or enzymatic digestion (e.g., using phosphatases) can isolate TDP. Coupled assays with pyruvate kinase and lactate dehydrogenase enable real-time monitoring of TDP-to-TTP conversion via NADH absorbance at 340 nm .

Advanced Research Questions

Q. How do researchers resolve contradictions in TDP quantification across different analytical platforms?

Discrepancies between GC, HPLC, and enzymatic assays often arise from matrix effects (e.g., interfering metabolites) or calibration standards. Cross-validation using isotopically labeled TDP (e.g., ¹³C-TDP) improves accuracy. For example, GC-MS with deuterated internal standards minimizes quantification errors in complex biological samples .

Q. What structural analogs of TDP are used to probe enzyme-substrate interactions?

Hydrolysis-resistant analogs like TMP-CP (Thymidine-5'-O-(α,β-methylene)diphosphate) inhibit thymidine kinase (Ki = 23 µM) and serve as non-cleavable substrates for DNA polymerases. X-ray crystallography of TMK-TMP-CP complexes reveals steric hindrance effects on catalytic activity .

Q. How does TDP’s conformational flexibility impact its binding to thymidylate kinase?

Structural studies (e.g., X-ray crystallography at 3 Å resolution) show that TMK’s active site accommodates TDP’s β-phosphate via a conserved "P-loop" motif. Mutagenesis of key residues (e.g., Arg⁷⁵ in P. aeruginosa TMK) disrupts Mg²⁺-ATP coordination, reducing phosphorylation efficiency .

Q. What methodological challenges arise when studying TDP in metabolic flux analysis?

TDP’s rapid interconversion with TMP and TTP complicates steady-state measurements. Stable-isotope tracing with ¹³C-glucose or ²H-thymidine, combined with kinetic modeling, is required to disentangle salvage vs. de novo pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.